molecular formula C16H11FO B11445458 2-(4-Fluorophenylmethylene)-1-indanone

2-(4-Fluorophenylmethylene)-1-indanone

Cat. No.: B11445458
M. Wt: 238.26 g/mol
InChI Key: ZCVDRPALEOGSAS-UKTHLTGXSA-N
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Description

(2E)-2-[(4-Fluorophenyl)methylidene]-2,3-dihydro-1H-inden-1-one is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a dihydroindenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-Fluorophenyl)methylidene]-2,3-dihydro-1H-inden-1-one typically involves the condensation of 4-fluorobenzaldehyde with 2,3-dihydro-1H-inden-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4-Fluorophenyl)methylidene]-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2E)-2-[(4-Fluorophenyl)methylidene]-2,3-dihydro-1H-inden-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-2-[(4-Fluorophenyl)methylidene]-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[(4-Chlorophenyl)methylidene]-2,3-dihydro-1H-inden-1-one
  • (2E)-2-[(4-Bromophenyl)methylidene]-2,3-dihydro-1H-inden-1-one
  • (2E)-2-[(4-Methylphenyl)methylidene]-2,3-dihydro-1H-inden-1-one

Uniqueness

(2E)-2-[(4-Fluorophenyl)methylidene]-2,3-dihydro-1H-inden-1-one is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes the compound more resistant to metabolic degradation and enhances its potential as a pharmaceutical agent.

Properties

Molecular Formula

C16H11FO

Molecular Weight

238.26 g/mol

IUPAC Name

(2E)-2-[(4-fluorophenyl)methylidene]-3H-inden-1-one

InChI

InChI=1S/C16H11FO/c17-14-7-5-11(6-8-14)9-13-10-12-3-1-2-4-15(12)16(13)18/h1-9H,10H2/b13-9+

InChI Key

ZCVDRPALEOGSAS-UKTHLTGXSA-N

Isomeric SMILES

C\1C2=CC=CC=C2C(=O)/C1=C/C3=CC=C(C=C3)F

Canonical SMILES

C1C2=CC=CC=C2C(=O)C1=CC3=CC=C(C=C3)F

Origin of Product

United States

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